![molecular formula C8H11BO2 B067271 2,3-Dimethylphenylboronic acid CAS No. 183158-34-1](/img/structure/B67271.png)
2,3-Dimethylphenylboronic acid
Overview
Description
2,3-Dimethylphenylboronic acid is a chemical compound with the molecular formula C8H11BO2 . It has an average mass of 149.983 Da and a monoisotopic mass of 150.085205 Da . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The InChI code for 2,3-Dimethylphenylboronic acid is 1S/C8H11BO2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5,10-11H,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis
2,3-Dimethylphenylboronic acid is known to participate in Suzuki coupling reactions, which are catalyzed by palladium complexes . These reactions are commonly used to form carbon-carbon bonds between two organic compounds.Physical And Chemical Properties Analysis
2,3-Dimethylphenylboronic acid has a density of 1.1±0.1 g/cm3, a boiling point of 312.6±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 58.4±3.0 kJ/mol and a flash point of 142.8±30.7 °C . The compound has a molar refractivity of 42.5±0.4 cm3, and it accepts 2 hydrogen bonds and donates 2 .Scientific Research Applications
Chemical Properties
2,3-Dimethylphenylboronic acid is a white to slightly pale yellow crystalline powder . It has a molecular weight of 149.99 and its IUPAC name is 2,3-dimethylphenylboronic acid . The InChI key for this compound is ZYYANAWVBDFAHY-UHFFFAOYSA-N .
Storage and Handling
This compound should be stored in a refrigerator . It is shipped at room temperature . The compound is available in a physical form of crystal or powder .
Safety Information
The compound carries a GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with it include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305, P338, and P351 .
Palladium-Catalyzed Suzuki Coupling Reactions
2,3-Dimethylphenylboronic acid can be used as a reactant in palladium-catalyzed Suzuki coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds.
Extraction of Sugars from Aqueous Solutions
This compound can act as a co-extractant in combination with modified Aliquat 336 for the extraction of xylose, glucose, and fructose from aqueous solutions .
Preparation of Penultimate Methyl Ester
2,3-Dimethylphenylboronic acid can be used as a reactant to prepare penultimate methyl ester .
Laboratory Chemicals
It is commonly used in laboratories for various chemical reactions .
Food, Drug, Pesticide or Biocidal Product Use
2,3-Dimethylphenylboronic acid can also be used in the production of food, drugs, pesticides, or biocidal products .
Safety and Hazards
2,3-Dimethylphenylboronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
2,3-Dimethylphenylboronic acid is primarily used as a reactant in Suzuki coupling reactions . The primary target of this compound is the palladium catalyst used in these reactions .
Mode of Action
In Suzuki coupling reactions, 2,3-Dimethylphenylboronic acid interacts with the palladium catalyst. The boronic acid group in the compound forms a complex with the palladium catalyst, facilitating the transmetalation process . This is a key step in the Suzuki coupling reaction, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by 2,3-Dimethylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound’s role in this pathway is to provide a stable, readily prepared, and environmentally benign organoboron reagent for the reaction .
Result of Action
The result of 2,3-Dimethylphenylboronic acid’s action in Suzuki coupling reactions is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of 2,3-Dimethylphenylboronic acid is influenced by several environmental factors. For instance, the compound’s reactivity in Suzuki coupling reactions can be affected by the presence of a base and the type of solvent used . Additionally, the compound should be stored in a non-combustible environment, as indicated by its safety information .
properties
IUPAC Name |
(2,3-dimethylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYANAWVBDFAHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378432 | |
Record name | 2,3-Dimethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
183158-34-1 | |
Record name | 2,3-Dimethylphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183158-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dimethylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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